1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a partially saturated pyrazole core (4,5-dihydropyrazole) substituted with an ethyl group at the 1-position, a pyridin-3-yl moiety at the 4-position, and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry due to the pyridine and carboxylic acid groups, which enhance solubility and enable hydrogen bonding, traits critical for biological activity .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-ethyl-4-pyridin-3-yl-3,4-dihydropyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-7-9(10(13-14)11(15)16)8-4-3-5-12-6-8/h3-6,9H,2,7H2,1H3,(H,15,16) |
InChI Key |
RXAISJZHAOSCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=N1)C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and β-keto esters or diketones.
Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Continuous Flow Synthesis: For better control over reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acids, bases, or transition metal catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds often exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, a study demonstrated that similar pyrazole derivatives effectively reduced inflammation in animal models, suggesting that 1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid may possess comparable properties .
Antimicrobial Activity
Another application of this compound is its antimicrobial activity. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For example, a recent investigation reported that certain structural modifications on the pyrazole ring enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria . This suggests that this compound could be a candidate for developing new antimicrobial agents.
Agrochemicals
Pesticidal Properties
In the realm of agrochemicals, compounds with pyrazole structures are often explored for their pesticidal properties. Research indicates that pyrazole derivatives can act as effective herbicides and insecticides. A study highlighted that a related compound exhibited potent herbicidal activity against common weeds in agricultural settings . This opens avenues for the use of this compound in developing environmentally friendly pest control solutions.
Material Science
Polymer Chemistry
The unique structure of this compound also makes it a valuable component in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in synthesizing advanced materials with tailored properties. For instance, research has shown that incorporating such compounds into polymer matrices enhances thermal stability and mechanical strength .
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The results indicated significant COX inhibition, leading to reduced edema in animal models .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, researchers tested several pyrazole compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that modifications to the pyrazole ring significantly improved antibacterial activity, suggesting pathways for optimizing this compound for therapeutic use .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) would involve its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Core Structure and Conformational Flexibility
- Target Compound: The 4,5-dihydropyrazole ring adopts a puckered conformation due to partial saturation. Cremer-Pople puckering parameters (e.g., amplitude $ q $) derived from crystallographic data would quantify this non-planarity, contrasting with planar aromatic systems .
- Aromatic Pyrazoles (e.g., compound in ): Fully planar due to aromaticity, enhancing conjugation but reducing flexibility.
- Pyrimidines/Triazoles : Pyrimidines (e.g., ) are rigid and planar, while 1,2,3-triazoles (e.g., ) exhibit moderate flexibility depending on substitution.
Substituent Effects on Physicochemical Properties
- Carboxylic Acid vs. Ester/Aldehyde : The carboxylic acid group in the target compound increases polarity and water solubility compared to esters (e.g., ) or aldehydes (e.g., ). This also impacts ionization in LCMS, where the target may exhibit a distinct [M+H]+ peak compared to esters (e.g., m/z 366 in ).
- Pyridine vs. Phenyl/CF₃ Groups: The pyridin-3-yl group introduces basicity and hydrogen-bonding capability, unlike electron-withdrawing CF₃ groups in or non-polar phenyl groups in .
Analytical and Crystallographic Data
- HPLC Retention : The target compound’s carboxylic acid group would reduce retention time compared to less polar esters (e.g., 1.26 min for under similar conditions).
- Crystallography : If the target’s structure was resolved using SHELX programs (e.g., SHELXL ), its puckered dihydropyrazole ring would contrast with planar structures in .
Biological Activity
1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyridine ring and a pyrazole moiety, which are significant for its biological activity.
Biological Activity Overview
Pyrazole derivatives are known for their broad spectrum of biological activities. The specific compound under discussion has shown potential in the following areas:
- Anticancer Activity : Various studies have indicated that pyrazole derivatives can inhibit cancer cell growth through different mechanisms, including inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Research has demonstrated that compounds within this class can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Pyrazoles have shown efficacy against various microbial strains, making them candidates for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways related to cancer cell survival and inflammation.
- Modulation of Receptor Activity : Some studies suggest that these compounds may interact with specific receptors involved in cancer progression and inflammatory responses.
- Induction of Apoptosis : Evidence indicates that this compound can trigger programmed cell death in malignant cells, contributing to its anticancer properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
